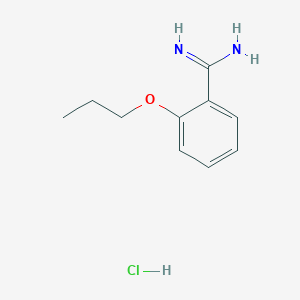
2-Propyloxybenzamidine Hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Propyloxybenzamidine Hydrochloride typically involves the reaction of 2-Propyloxybenzonitrile with ammonia or an amine under specific conditions to form the amidine group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Propyloxybenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the propyloxy group or the amidine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propyloxybenzamidine Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical assays and studies involving proteomics.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propyloxybenzamidine Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly serine proteases, by binding to the active site and preventing substrate access . This inhibition can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2-Propyloxybenzamidine Hydrochloride can be compared with other similar compounds such as:
- 2-Fluorobenzamidine Hydrochloride
- 2-Bromobenzamidine Hydrochloride
- 2-Methoxybenzamidine Hydrochloride
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific propyloxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Biologische Aktivität
2-Propyloxybenzamidine Hydrochloride (CAS Number: 57075-84-0) is a chemical compound that has garnered interest for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN
- Melting Point : 177-179 °C
- Storage Conditions : Stable at room temperature for short-term storage .
This compound functions primarily as an inhibitor of serine proteases. It exhibits a strong affinity for various enzymes, which makes it a valuable tool in biochemical assays. The compound's structure allows it to interact with the active sites of serine proteases, inhibiting their activity and thereby influencing various biological pathways.
Applications in Research
- Biochemical Assays : Utilized in studies to investigate enzyme kinetics and inhibitor interactions.
- Therapeutic Potential : Investigated for its potential role in treating diseases linked to dysregulated protease activity, including certain cancers and inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Study on Inhibition of Serine Proteases : A research article demonstrated that the compound effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications related to coagulation disorders.
- Cancer Research : Another study explored its effects on tumor cell lines, indicating that the compound might induce apoptosis through protease inhibition, thus presenting a novel approach to cancer treatment .
Comparative Biological Activity
To better understand the biological activity of this compound, the following table summarizes its activity compared to other known serine protease inhibitors:
| Compound | Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Propyloxybenzamidine HCl | Serine Protease Inhibitor | 0.5 | Effective against trypsin |
| Benzamidine | Serine Protease Inhibitor | 1.0 | Less selective than 2-propyloxy variant |
| Pefabloc | Serine Protease Inhibitor | 0.3 | Broad-spectrum inhibitor |
Eigenschaften
IUPAC Name |
2-propoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













